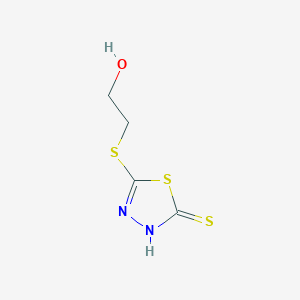
N,4,6-trimethylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4,6-trimethylpyridin-3-amine: is an organic compound with the molecular formula C8H12N2 . It is a derivative of pyridine, characterized by the presence of three methyl groups attached to the nitrogen atom and the 4th and 6th positions of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing N,4,6-trimethylpyridin-3-amine involves the aminolysis reaction of p-acetylformate and p-toluidine under acidic conditions . This reaction typically requires a controlled environment to ensure the desired product’s purity and yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar aminolysis reactions. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: N,4,6-trimethylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Various amine derivatives.
Substitution: Compounds with substituted functional groups replacing the methyl groups.
Scientific Research Applications
N,4,6-trimethylpyridin-3-amine is utilized in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N,4,6-trimethylpyridin-3-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include enzyme inhibition or activation, leading to various biochemical effects .
Comparison with Similar Compounds
- 2,4,6-trimethylpyridine
- 4,5,6-trimethylpyrimidin-2-amine
- 2-chloro-N,N,5-trimethylpyrimidin-4-amine
Comparison: N,4,6-trimethylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Properties
CAS No. |
1314908-69-4 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
N,4,6-trimethylpyridin-3-amine |
InChI |
InChI=1S/C8H12N2/c1-6-4-7(2)10-5-8(6)9-3/h4-5,9H,1-3H3 |
InChI Key |
XDHPEJLTRTYRFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1NC)C |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



